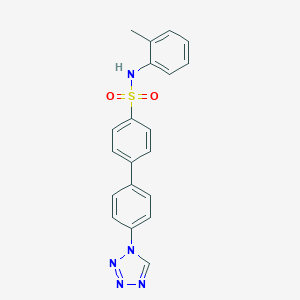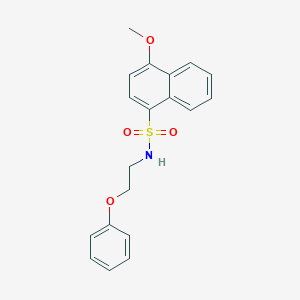
2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate, commonly known as BOC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of BOC is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, BOC has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BOC has also been found to bind to the benzodiazepine site of GABA(A) receptors, which are involved in the regulation of neurotransmitter signaling.
Biochemical and Physiological Effects
BOC has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, BOC has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of cancer cells, and reduce inflammation. BOC has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using BOC in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. Another advantage is its versatility, as it can be used in various fields and applications. However, one limitation of using BOC is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are numerous future directions for the study of BOC. One potential direction is the development of BOC-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another direction is the synthesis of novel materials and polymers using BOC as a building block. Additionally, further studies are needed to fully understand the mechanism of action of BOC and its biochemical and physiological effects.
合成法
The synthesis of BOC involves the reaction of 2-(4-bromophenyl)acetic acid with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then treated with a base, such as triethylamine, to yield BOC.
科学的研究の応用
BOC has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, BOC has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and Alzheimer's disease. In material science, BOC has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, BOC has been employed as a protecting group for amines and alcohols.
特性
製品名 |
2-(4-bromophenyl)-2-oxoethyl 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate |
|---|---|
分子式 |
C17H12BrNO5 |
分子量 |
390.2 g/mol |
IUPAC名 |
[2-(4-bromophenyl)-2-oxoethyl] 3-oxo-4H-1,4-benzoxazine-6-carboxylate |
InChI |
InChI=1S/C17H12BrNO5/c18-12-4-1-10(2-5-12)14(20)8-24-17(22)11-3-6-15-13(7-11)19-16(21)9-23-15/h1-7H,8-9H2,(H,19,21) |
InChIキー |
KXFUQSJGIFKYIV-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
正規SMILES |
C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)OCC(=O)C3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-cyclohexyl-2,4-dimethyl-3-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B299667.png)

![1-[4-(4-Bromophenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylpiperidine-4-carboxamide](/img/structure/B299671.png)
![N-[1-({[2-(4-cyclohexylphenoxy)ethyl]amino}carbonyl)-3-(methylsulfanyl)propyl]benzamide](/img/structure/B299672.png)
amino]sulfonyl}phenyl)acetamide](/img/structure/B299676.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)sulfonyl]morpholine](/img/structure/B299679.png)
![4-tert-butyl-N-[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]benzenesulfonamide](/img/structure/B299681.png)
![4-phenoxy-N-[3-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B299685.png)
![3-amino-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinone](/img/structure/B299686.png)


![Methyl 2-amino-5-[hydroxy(methoxy)methyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B299693.png)